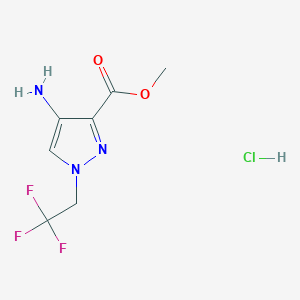
Methyl 4-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate;hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. This compound is also known as TFP, and it is a white crystalline powder that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Polyazanaphthalenes Synthesis : Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into various derivatives, demonstrating the versatility of related compounds in synthetic organic chemistry (Harb et al., 1989).
- Structural Parameters : Experimental and computational studies on novel analgesic agents structurally similar to Methyl 4-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate;hydrochloride provided insights into the molecular packing stabilized by hydrogen bonds, highlighting the importance of structural analysis in drug design (Machado et al., 2009).
Corrosion Inhibition
- Steel Corrosion Inhibition : Pyrazole derivatives have been evaluated as corrosion inhibitors of steel in hydrochloric acid, showcasing the potential industrial applications of these compounds in protecting materials against corrosion (Herrag et al., 2007).
Catalysis and Green Chemistry
- Catalytic Activity : Amino-functionalized ionic liquids, closely related to the chemical structure of interest, were used as catalytically active solvents for the microwave-assisted synthesis of 4H-pyrans derivatives, indicating the role of such compounds in promoting environmentally friendly chemical reactions (Peng & Song, 2007).
Fluorinated Compounds Synthesis
- Synthesis of Fluorinated Pyrazoles : Development of fluoroalkyl amino reagents for introducing fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles demonstrates the application of similar compounds in synthesizing fluorinated pyrazoles, crucial for medicinal and agricultural chemistry (Schmitt et al., 2017).
Antimicrobial and Anticancer Agents
- Antimicrobial and Anticancer Properties : New series of pyrazole derivatives were synthesized and evaluated for their in vitro anti-bacterial, anti-fungal, and anti-oxidant activities, with some showing broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities. These findings illustrate the potential of such compounds in developing new antimicrobial and anticancer agents (Bhat et al., 2016).
Eigenschaften
IUPAC Name |
methyl 4-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O2.ClH/c1-15-6(14)5-4(11)2-13(12-5)3-7(8,9)10;/h2H,3,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJABDWYRKTYJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1N)CC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

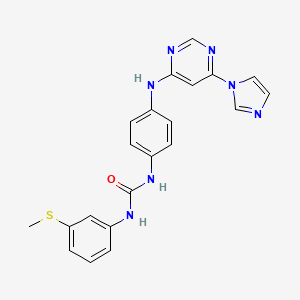
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2892154.png)

![N6-benzyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2892156.png)
![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2892157.png)

![1-[1-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one](/img/structure/B2892160.png)
![2-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2892164.png)
![2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2892165.png)
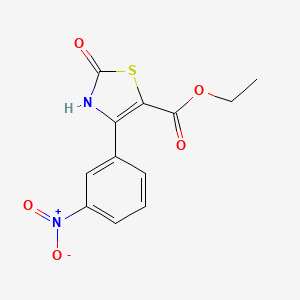
![2-Oxa-6-azaspiro[3.3]heptane heminaphthalene-1,5-disulfonate](/img/structure/B2892169.png)
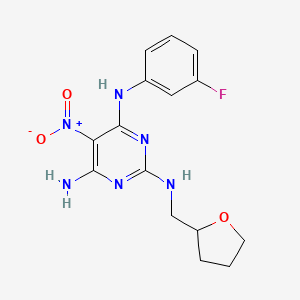
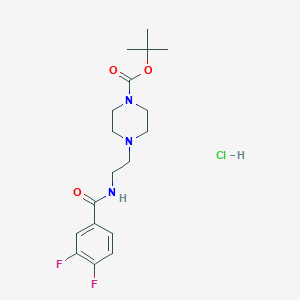
![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol](/img/structure/B2892174.png)